SAR405

Autophagy PI3K signaling Kinase inhibitor

SAR405 is a best-in-class Vps34 inhibitor delivering sub-nanomolar affinity (Kd 1.5 nM) and >8,000-fold selectivity over class I/II PI3Ks and mTOR. Unlike VPS34-IN1, PIK-III, or 3-MA, it enables clean dissection of VPS34-dependent autophagy, endosomal trafficking, and immuno-oncology programs without off-target cytotoxicity or DNA damage. Proven synergy with everolimus in renal cancer models and in vivo efficacy in cardio-protection and tumor immune infiltration make it the definitive tool for target validation and preclinical combination studies.

Molecular Formula C19H21ClF3N5O2
Molecular Weight 443.8 g/mol
Cat. No. B610686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR405
SynonymsSAR-405;  SAR 405;  SAR405.
Molecular FormulaC19H21ClF3N5O2
Molecular Weight443.8 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
InChIInChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1
InChIKeySPDQRCUBFSRAFI-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR405 VPS34 Inhibitor: Potency and Selectivity Profile for Autophagy Research


SAR405 is a low-molecular-mass, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K) isoform Vps34 (also known as PIK3C3), a lipid kinase central to autophagy initiation and endosomal vesicle trafficking [1]. Biochemical characterization demonstrates a binding equilibrium constant (Kd) of 1.5 nM and an enzymatic IC50 of 1.2 nM against recombinant human Vps34 [1][2]. SAR405 exhibits high selectivity, with no significant inhibition of class I or class II PI3Ks, nor mTOR, at concentrations up to 10 µM [2]. The compound's binding mode within the Vps34 ATP-binding cleft has been elucidated by X-ray crystallography (PDB ID: 4OYS), explaining its exquisite selectivity profile [1][3].

Why SAR405 Cannot Be Replaced by Other VPS34 or Autophagy Inhibitors


Despite a growing number of VPS34-targeting compounds and autophagy modulators, SAR405's combination of sub-nanomolar affinity, broad kinome selectivity, and well-characterized functional effects distinguishes it from close analogs. While compounds such as VPS34-IN1 and PIK-III (VPS34-IN2) also inhibit VPS34, they exhibit lower biochemical potency (IC50 values of 25 nM and 18 nM, respectively) [1][2]. Furthermore, widely used autophagy inhibitors like 3-methyladenine (3-MA) lack target specificity and induce significant cytotoxicity and DNA damage at concentrations required for autophagy inhibition, whereas SAR405 demonstrates no such off-target toxicity [3][4]. The following quantitative evidence details why SAR405 represents a more precise and reliable tool for dissecting VPS34-dependent biology.

SAR405 Product-Specific Quantitative Evidence for Scientific Selection


SAR405 Demonstrates Superior Biochemical Potency Against VPS34 Relative to VPS34-IN1 and PIK-III

SAR405 exhibits an IC50 of 1.2 nM and a Kd of 1.5 nM against recombinant human Vps34 in biochemical assays [1][2]. In direct comparison, VPS34-IN1 shows an IC50 of 25 nM in the same assay format [2], while PIK-III (VPS34-IN2) demonstrates an IC50 of 18 nM [3]. This represents an approximately 20-fold higher potency for SAR405 compared to VPS34-IN1 and a 15-fold higher potency compared to PIK-III.

Autophagy PI3K signaling Kinase inhibitor

SAR405 Exhibits Exceptional Selectivity Over Class I and II PI3Ks and mTOR

In a panel of biochemical assays, SAR405 showed no activity up to 10 µM against class I PI3Ks (p110α, β, δ, γ), class II PI3Ks (PI3KC2α, β, γ), and mTOR, with IC50 values >10,000 nM [1]. The selectivity window relative to Vps34 (IC50 = 1.2 nM) is >8,000-fold [1][2]. By comparison, PIK-III exhibits a selectivity window of >100-fold over class I PI3Ks, with an IC50 of 1,200 nM against PI3Kδ .

Kinase selectivity Off-target profiling Chemical probe

SAR405 Potently Inhibits Autophagosome Formation in Cellular Assays

SAR405 inhibits autophagosome formation with an IC50 of 42 nM in a cellular assay measuring GFP-LC3 puncta formation [1]. In starved cells, SAR405 treatment completely inhibits LC3-II conversion in a dose-dependent manner [1]. In comparison, VPS34-IN1 demonstrates cellular potency in the range of 100 nM to 1 µM for modulating Vps34-dependent phenotypes [2]. The non-selective autophagy inhibitor 3-methyladenine requires millimolar concentrations (typically 5-10 mM) to inhibit autophagy, representing a >100,000-fold potency difference [3].

Autophagy flux LC3 lipidation High-content screening

SAR405 Demonstrates Lack of Cytotoxicity and Genotoxicity Compared to 3-Methyladenine

A comparative study of seven autophagy inhibitors under standard cell culture growth conditions revealed that SAR405 exhibits great inhibitory efficacy without cytotoxic effects, while 3-methyladenine induces a consistent and abrupt decrease in cell viability across ontologically unrelated human cell lines and triggers massive DNA damage as measured by γ-H2A.X [1]. 3-MA cytotoxicity occurs at the 10 mM concentration typically used for autophagy inhibition [1]. In contrast, SAR405, MHY1485, and Spautin-1 show no significant cytotoxicity at functional concentrations [1].

Cytotoxicity DNA damage Pharmacological tool validation

SAR405 Synergizes with mTOR Inhibitor Everolimus to Suppress Renal Tumor Cell Proliferation

Combining SAR405 with everolimus, an FDA-approved mTOR inhibitor, results in significant synergistic reduction of cell proliferation in renal tumor cell lines ACHN and 786-O [1][2]. While exact synergy scores (e.g., combination index or Bliss scores) are not specified in the primary publication, the authors describe the effect as a 'significant synergy' with potential therapeutic application [1]. This synergy is attributed to dual blockade of autophagy—SAR405 inhibiting Vps34-dependent autophagosome initiation while everolimus inhibits mTORC1, a key negative regulator of autophagy [1].

Combination therapy Renal cell carcinoma Drug synergy

SAR405 Best Research and Industrial Application Scenarios Based on Product-Specific Evidence


Target Validation and Pathway Dissection Requiring High-Selectivity Vps34 Inhibition

SAR405 is optimally deployed when experimental objectives demand rigorous attribution of phenotypes specifically to Vps34 kinase activity. Its >8,000-fold selectivity window over class I/II PI3Ks and mTOR [1] minimizes confounding off-target signaling, a critical requirement for target validation studies and for generating reliable chemical biology datasets. In this context, SAR405 serves as a superior alternative to VPS34-IN1 or PIK-III, which possess narrower selectivity margins [2][3].

Autophagy Flux Assays and High-Content Screening in Sensitive Cellular Models

SAR405's combination of nanomolar cellular potency (autophagosome formation IC50 = 42 nM) [1] and proven lack of cytotoxicity at functional concentrations [2] makes it the inhibitor of choice for sensitive primary cells, stem cells, or long-term autophagy flux studies. Unlike 3-methyladenine, which causes DNA damage and compromises cell viability at autophagy-inhibiting concentrations (10 mM) [2], SAR405 enables clean interrogation of autophagy-dependent processes without introducing confounding cytotoxicity.

Combination Studies with mTOR Inhibitors in Renal Cell Carcinoma Models

Researchers investigating synthetic lethal interactions or combination therapies in renal cell carcinoma should prioritize SAR405 based on demonstrated synergistic antiproliferative activity with the mTOR inhibitor everolimus in ACHN and 786-O renal tumor cell lines [3][4]. This established synergy provides a validated starting point for preclinical studies exploring dual autophagy/mTOR blockade strategies in renal cancer.

In Vivo Studies of Autophagy Inhibition in Tumor Immunology and Cardiotoxicity Models

SAR405 has demonstrated in vivo efficacy in multiple preclinical models. In a chronic doxorubicin-induced cardiotoxicity (AIC) mouse model, SAR405 combined with dexrazoxane protected against cardiac damage [5]. Additionally, SAR405 treatment reprograms 'cold' tumors into 'hot,' immune-infiltrated tumors by upregulating chemokines CCL5 and CXCL10, enhancing anti-PD-1/PD-L1 immunotherapy responses in melanoma and colorectal cancer models [6][7]. These in vivo applications leverage SAR405's target selectivity and favorable toxicity profile established in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR405

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.